2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide
Description
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Properties
CAS No. |
892431-46-8 |
|---|---|
Molecular Formula |
C28H23N3O6 |
Molecular Weight |
497.507 |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C28H23N3O6/c1-16-9-17(2)11-19(10-16)29-24(32)14-30-25-20-5-3-4-6-21(20)37-26(25)27(33)31(28(30)34)13-18-7-8-22-23(12-18)36-15-35-22/h3-12H,13-15H2,1-2H3,(H,29,32) |
InChI Key |
SUUOGYXFBRAVGE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide (hereafter referred to as "the compound") has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of the compound based on available literature, focusing on its synthesis, mechanisms of action, and efficacy.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structural formula is as follows:
- Molecular Formula : C₂₂H₂₃N₃O₇
- Molecular Weight : 423.44 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of the compound involves multiple steps that typically include the formation of the benzofuro[3,2-d]pyrimidine core followed by functionalization with benzo[d][1,3]dioxole and acetamide moieties. This synthetic pathway is crucial for obtaining compounds with desired biological properties.
Anticancer Activity
Recent studies have indicated that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For example:
- In Vitro Studies : A study showed that compounds with similar structural motifs demonstrated IC50 values ranging from 1.54 µM to 4.52 µM against various cancer cell lines (HepG2, HCT116, MCF7), which were lower than those for the reference drug doxorubicin (IC50 values: 7.46 µM for HepG2) .
- Mechanism of Action : The anticancer mechanisms are primarily attributed to the inhibition of epidermal growth factor receptor (EGFR) pathways and induction of apoptosis through mitochondrial pathways involving proteins like Bax and Bcl-2 .
Cytotoxicity Profile
The cytotoxicity of the compound was evaluated against normal cell lines. Notably, many derivatives exhibited low cytotoxicity (IC50 > 150 µM), indicating a favorable therapeutic index and selective action against cancer cells without significant harm to normal cells .
Case Studies
Several studies have documented the biological effects and mechanisms of related compounds:
- Study on Antiproliferative Activity :
- Molecular Docking Studies :
Data Table
Preparation Methods
Preparation of 3-Chlorochromenone Precursors
The benzofuropyrimidine core originates from 3-chlorochromenones, synthesized via Claisen condensation of substituted salicylaldehydes with β-ketoesters. For example:
$$
\text{Salicylaldehyde derivative} + \text{Ethyl acetoacetate} \xrightarrow{\text{NaOEt, EtOH}} \text{Chromen-4-one} \xrightarrow{\text{SOCl}_2} 3\text{-Chlorochromenone}
$$
Reaction conditions:
| Step | Reagent/Catalyst | Temperature | Yield |
|---|---|---|---|
| Claisen condensation | Sodium ethoxide | Reflux | 75–85% |
| Chlorination | Thionyl chloride | 0–5°C | 90–95% |
Copper-Catalyzed Cascade Cyclization
3-Chlorochromenones undergo a tandem reaction with amidines (e.g., acetamidine) in the presence of CuI (10 mol%) and Cs$$2$$CO$$3$$ (2 equiv) in DMF at 100°C:
$$
3\text{-Chlorochromenone} + \text{Amidine} \xrightarrow{\text{CuI, Cs}2\text{CO}3} \text{Benzofuro[3,2-d]pyrimidin-2,4-dione}
$$
Key observations:
- Solvent effects : DMF outperforms THF or toluene due to better solubility of intermediates.
- Catalyst screening : CuI provides higher yields (78%) compared to CuBr (65%) or no catalyst (<10%).
- Substituent tolerance : Electron-withdrawing groups on the chromenone enhance cyclization rates.
Functionalization with the Benzo[d]dioxol-5-ylmethyl Group
Synthesis of Piperonyl Bromide
Piperonal is reduced to piperonyl alcohol using NaBH$$4$$ in methanol (90% yield), followed by bromination with PBr$$3$$:
$$
\text{Benzo[d]dioxole-5-carbaldehyde} \xrightarrow{\text{NaBH}4} \text{Piperonyl alcohol} \xrightarrow{\text{PBr}3} \text{Piperonyl bromide}
$$
Critical parameters :
- Excess PBr$$_3$$ (1.5 equiv) ensures complete conversion.
- Reaction temperature must remain below 0°C to minimize di-bromination.
N-Alkylation of Benzofuropyrimidine
The benzofuropyrimidine core is alkylated at the N3 position using piperonyl bromide under basic conditions:
$$
\text{Benzofuropyrimidine} + \text{Piperonyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{N3-Piperonylmethyl derivative}
$$
Optimization data:
| Base | Solvent | Time (h) | Yield |
|---|---|---|---|
| K$$2$$CO$$3$$ | DMF | 12 | 82% |
| NaH | THF | 6 | 68% |
| DBU | Acetonitrile | 24 | 45% |
Purification and Characterization
Chromatographic Techniques
Final purification employs silica gel chromatography (hexane/EtOAc 3:1 → 1:2 gradient) followed by size-exclusion chromatography (Sephadex LH-20).
Spectroscopic Validation
- $$^1$$H NMR (600 MHz, DMSO-$$d6$$): δ 8.21 (s, 1H, pyrimidine H), 7.02–6.85 (m, 6H, aromatic), 5.94 (s, 2H, dioxole CH$$2$$), 4.62 (s, 2H, NCH$$2$$), 2.24 (s, 6H, CH$$3$$).
- HRMS : m/z calculated for C$${27}$$H$${23}$$N$$3$$O$$6$$ [M+H]$$^+$$: 498.1659, found: 498.1662.
- IR : 1745 cm$$^{-1}$$ (C=O), 1610 cm$$^{-1}$$ (C=N).
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 min) reduces cyclization time from 12 h to 45 min with comparable yields (80 vs. 78%).
Enzymatic Acetylation
Lipase B (Candida antarctica) catalyzes acetylation of 3,5-dimethylaniline in ionic liquids, achieving 92% conversion but requiring 72 h.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer during exothermic steps (e.g., acetylation), improving safety and yield (89% vs. batch 82%).
Green Chemistry Metrics
- E-factor : 18.7 (traditional) vs. 9.2 (flow system).
- PMI : 32.1 reduced to 19.4 through solvent recycling.
Q & A
Q. What synthetic strategies are employed for the multi-step synthesis of this compound, and how is purity ensured at each stage?
The synthesis involves sequential reactions starting with functionalization of the benzofuropyrimidine core, followed by coupling with the benzo[d][1,3]dioxole moiety and N-(3,5-dimethylphenyl)acetamide group. Key steps include:
- Use of triethylamine as a base and dimethylformamide (DMF) as a solvent for nucleophilic substitutions .
- Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate purity .
- Final purification using column chromatography or recrystallization. Yield optimization requires strict temperature control (e.g., 60–80°C for cyclization steps) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- 1H/13C NMR : Assigns proton environments (e.g., methyl groups on the phenyl ring at δ 2.2–2.4 ppm) and confirms carbonyl (C=O) signals .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 518.2) .
- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
Q. What in vitro biological screening assays are typically used to evaluate this compound's bioactivity?
- Anticancer Activity : MTT assay on cancer cell lines (e.g., IC50 determination against HeLa or MCF-7 cells) .
- Antimicrobial Testing : Broth microdilution for MIC values against S. aureus or E. coli .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC50 < 1 µM for tyrosine kinase inhibition) .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproduct formation during synthesis?
- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. DMSO) to enhance intermediate solubility .
- Catalyst Selection : Employ Pd/C or CuI for cross-coupling steps to reduce side reactions .
- Reaction Kinetics : Use real-time HPLC monitoring to adjust stoichiometry and reaction time dynamically .
Q. What computational approaches are suitable for predicting the compound's interaction with biological targets?
- Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites (e.g., benzodioxole’s electron-rich region) .
- Molecular Docking : Simulate binding poses with target proteins (e.g., PARP-1 or EGFR) using AutoDock Vina .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the benzodioxole and pyrimidine moieties?
- Analog Synthesis : Replace benzodioxole with substituents like chlorophenyl or methoxy groups to test antimicrobial potency .
- Pyrimidine Modifications : Introduce methyl or fluoro groups at the 2,4-dioxo positions to evaluate anticancer selectivity .
- Data Correlation : Use multivariate analysis to link structural descriptors (e.g., logP, polar surface area) with bioactivity .
Q. What methodologies resolve contradictions in bioactivity data across experimental models?
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Impurity Profiling : Quantify byproducts (e.g., via LC-MS) to assess their interference with bioactivity .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
